molecular formula C10H10BrNO2 B8815191 6-(4-Bromophenyl)morpholin-3-one

6-(4-Bromophenyl)morpholin-3-one

Cat. No. B8815191
M. Wt: 256.10 g/mol
InChI Key: DUHQTJUGJSNMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Bromophenyl)morpholin-3-one is a useful research compound. Its molecular formula is C10H10BrNO2 and its molecular weight is 256.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Bromophenyl)morpholin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Bromophenyl)morpholin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(4-Bromophenyl)morpholin-3-one

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

6-(4-bromophenyl)morpholin-3-one

InChI

InChI=1S/C10H10BrNO2/c11-8-3-1-7(2-4-8)9-5-12-10(13)6-14-9/h1-4,9H,5-6H2,(H,12,13)

InChI Key

DUHQTJUGJSNMEI-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC(=O)N1)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-(2-(4-bromophenyl)-2-hydroxyethyl)-2-chloroacetamide (2.0 g, 6.8 mmol) in THF (20 mL) was added potassium t-butoxide (0.46 g, 8.2 mmol). The mixture was stirred at room temperature overnight. The reaction mixture was quenched with water (20 mL), extracted with ethyl acetate (20 mL×3). The combined organic layers was dried over sodium sulfate, filtered, and concentrated in vacuo to give the title compound (1.6 g, 92% yield) as a yellow solid. 1H NMR: (400 MHz, CDCl3): δ7.46 (d, 2H), 7.20 (d, 2H), 6.56 (s, 1H), 4.67 (m, 1H), 4.35 (d, 1H), 4.24 (d, 1H), 3.40 (m, 2H):
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
92%

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